molecular formula C13H12N4O3S B12142655 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142655
M. Wt: 304.33 g/mol
InChI Key: JWMDWTNGALSSFE-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a triazole ring substituted with furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a furan-2-yl-1,2,4-triazole intermediate. This intermediate is then reacted with furan-2-ylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfanyl group under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The furan rings may also participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its dual furan substitution, which imparts distinct electronic properties and potential for diverse chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H12N4O3S/c14-11(18)8-21-13-16-15-12(10-4-2-6-20-10)17(13)7-9-3-1-5-19-9/h1-6H,7-8H2,(H2,14,18)

InChI Key

JWMDWTNGALSSFE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)N)C3=CC=CO3

Origin of Product

United States

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